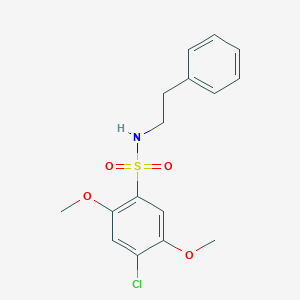![molecular formula C18H21ClN2O3S B273550 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of spleen tyrosine kinase (SYK), which is an enzyme that plays a crucial role in the signaling pathways of various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers, including lymphoma and leukemia.
作用機序
TAK-659 inhibits the activity of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, which is a key signaling molecule in immune cells. 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine by TAK-659 leads to the suppression of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of various signaling pathways that are involved in cancer cell survival and proliferation. TAK-659 also promotes apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively short half-life and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict the response to TAK-659 treatment. Additionally, further studies are needed to investigate the potential of TAK-659 in the treatment of other types of cancer.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chlorophenyl)-4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then treated with sodium hydride and a suitable alkylating agent to obtain TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
特性
製品名 |
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H21ClN2O3S |
分子量 |
380.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-5-3-4-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
InChIキー |
OISVOOJSYSIVTO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



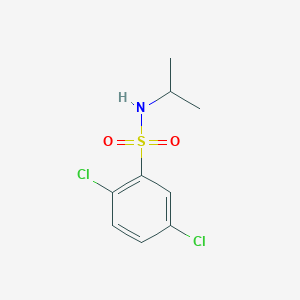

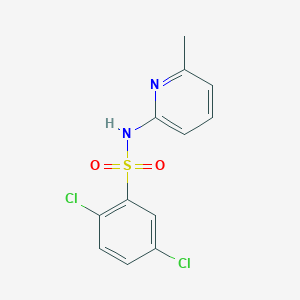



![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
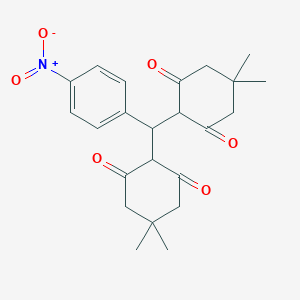
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

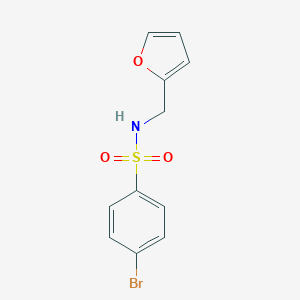
![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)
